1-Deoxy-1-(hydroxyethylamino)-D-glucitol
Description
Historical Perspectives and Initial Discovery in Glycochemistry
The precise initial discovery of 1-Deoxy-1-(hydroxyethylamino)-D-glucitol is not prominently documented in readily available historical records. However, its origins are intrinsically linked to the broader field of glycochemistry and the exploration of N-substituted glucamines. The synthesis of such compounds generally involves the reductive amination of glucose. A common and established method for producing N-alkylglucamines is the reaction of D-glucose with an appropriate amine, in this case, monoethanolamine, followed by a reduction step. rsc.org This reaction pathway is a variation of the broader class of reactions for producing amines from sugar alcohols.
The foundational chemistry enabling the synthesis of compounds like this compound has been understood for a considerable time within the field of organic chemistry. The development of methods for the selective modification of carbohydrates has been a central theme in glycochemistry, driven by the desire to create novel structures with potential biological activities. The interest in N-substituted glucamines, in particular, grew with the recognition of their potential as versatile intermediates and as compounds with interesting physicochemical properties.
Significance as a Precursor and Research Probe in Synthetic Chemistry
The most prominent role of this compound in synthetic chemistry is its function as a key precursor in the synthesis of the antidiabetic drug, Miglitol. theclinivex.com Miglitol is a potent α-glucosidase inhibitor, and its synthesis relies on the specific stereochemistry and functional groups present in this compound.
The synthesis of Miglitol from N-(2-Hydroxyethyl)-D-glucamine involves a biocatalytic regioselective oxidation reaction. In this process, the bacterium Gluconobacter oxydans is utilized to selectively oxidize the glucitol backbone of N-(2-hydroxyethyl)-D-glucamine to produce an intermediate, 6-deoxy-6-hydroxylethyl-amino-L-sorbose. This intermediate then undergoes a reductive ring closure to form the final active pharmaceutical ingredient, Miglitol. nih.gov This synthetic route highlights the critical importance of this compound as a starting material with the correct stereochemical configuration, which is essential for the biological activity of the final drug product.
Beyond its role as a precursor, the study of this compound and its derivatives can serve as a research probe to understand enzyme-substrate interactions. By modifying the structure of this molecule and observing the effects on biological activity, researchers can gain insights into the binding requirements of enzymes like α-glucosidase.
Overview of Key Research Domains
The primary research domain for this compound is undoubtedly pharmaceutical and medicinal chemistry . Its role as a crucial intermediate in the synthesis of Miglitol places it firmly within the field of drug development and manufacturing. theclinivex.comnih.gov Research in this area focuses on optimizing the synthetic route from this precursor to the final drug, including the improvement of the biocatalytic oxidation step. nih.gov
While the direct application of this compound in other fields is not as extensively documented, the broader class of N-substituted glucamines is explored in various research areas:
Enzyme Inhibition Studies: Derivatives of 1-amino-1-deoxy-D-glucitol are investigated as potential enzyme inhibitors. The polyhydroxylated chain mimics the structure of natural carbohydrate substrates, allowing these molecules to interact with the active sites of various enzymes.
Coordination Chemistry: The presence of multiple hydroxyl groups and a nitrogen atom makes N-substituted glucamines interesting ligands for the formation of metal complexes. These complexes can have potential applications in catalysis and materials science.
Supramolecular Chemistry and Self-Assembly: N-methyl-d-glucamine, a closely related compound, has been used to create water-soluble macrocycles that exhibit self-assembly properties. These structures are being investigated for their biological properties and potential applications in drug delivery and materials science.
The research on this compound itself remains largely focused on its application in pharmaceutical synthesis, but the foundational knowledge gained from its study contributes to the broader understanding and application of modified carbohydrates in various scientific disciplines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2-hydroxyethylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO6/c10-2-1-9-3-5(12)7(14)8(15)6(13)4-11/h5-15H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSVOQJUFSROBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCC(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Deoxy 1 Hydroxyethylamino D Glucitol
Conventional Chemical Synthesis Routes
Conventional chemical synthesis of 1-Deoxy-1-(hydroxyethylamino)-D-glucitol predominantly relies on the reductive amination of D-glucose with ethanolamine (B43304). This process involves the formation of an intermediate imine or Schiff base, which is subsequently reduced to the final secondary amine product.
Multi-Step Approaches from Saccharides and Amines
The synthesis of this compound from D-glucose and ethanolamine is a classic example of a multi-step, one-pot reaction. The initial step involves the nucleophilic addition of the amino group of ethanolamine to the carbonyl group of D-glucose, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield an imine (Schiff base). The subsequent in-situ reduction of the imine is crucial to drive the reaction towards the desired product and prevent the formation of unwanted byproducts.
Catalytic Hydrogenation Protocols
Catalytic hydrogenation is a widely employed method for the reduction of the imine intermediate formed during the reductive amination of D-glucose. guidechem.com Various catalysts have been investigated for this purpose, with Raney nickel being a prominent and effective choice. guidechem.com The hydrogenation is typically carried out under hydrogen pressure, where the catalyst facilitates the addition of hydrogen across the carbon-nitrogen double bond of the imine. Other catalysts, such as ruthenium on a carbon support (Ru/C), have also been studied for the hydrogenation of glucose, though their specific application to the synthesis of this compound is part of broader research into saccharide hydrogenation. scirp.orgresearchgate.netresearchgate.net
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency of the synthesis of N-alkyl glucamines, including this compound, is highly dependent on the optimization of reaction conditions. Key parameters that are often manipulated to maximize yield and selectivity include temperature, hydrogen pressure, catalyst loading, and the molar ratio of the reactants.
For the synthesis of related N-alkyl glucamines, studies have shown that a temperature of around 85°C and a hydrogen pressure of 90-95 atm can lead to high conversion (around 92%) and selectivity (around 97%) when using Raney nickel as a catalyst. The reaction is often found to be zeroth order with respect to hydrogen at pressures above 90 atm, indicating that at these pressures, the catalyst surface is saturated with hydrogen. The speed of agitation is also a critical factor to eliminate mass transfer limitations.
The stoichiometry of the reactants, specifically the molar ratio of glucose to the amine, also plays a significant role. An excess of the aminating agent is generally used to favor the formation of the imine and drive the equilibrium towards the product.
Below is an interactive data table summarizing typical reaction conditions for the synthesis of N-alkyl glucamines via reductive amination of D-glucose.
| Parameter | Optimized Value | Reference |
| Temperature | 85°C | |
| Hydrogen Pressure | 90 atm | |
| Catalyst | Raney Nickel | |
| Catalyst Loading | 1% w/v | |
| Molar Ratio (Glucose:Amine) | 1:5 | |
| Agitation Speed | 1200 rpm |
Role of Auxiliary Agents and Solvents in Synthetic Efficiency
The choice of solvent and the presence of auxiliary agents can significantly influence the outcome of the reductive amination process. Water is a common solvent for the reaction due to the high solubility of D-glucose. However, the equilibrium between the carbonyl compound and the amine to form the imine can be unfavorable in the presence of excess water, as it can promote the reverse reaction (hydrolysis of the imine). wikipedia.org Therefore, controlling the water content or using co-solvents can be a strategy to improve yields.
Methanol is another solvent that can be employed, particularly in procedures where the imine is pre-formed before the reduction step. sciencemadness.org The use of mildly acidic conditions (pH 4-5) can catalyze the formation of the imine by protonating the carbonyl group, making it more susceptible to nucleophilic attack by the amine. sciencemadness.org
In some reported syntheses of related compounds, the addition of triethylamine (B128534) has been shown to improve the activity of the Raney nickel catalyst, leading to higher reaction yields. guidechem.com
Biocatalytic and Chemoenzymatic Synthetic Strategies
In recent years, biocatalytic and chemoenzymatic approaches have emerged as attractive alternatives to traditional chemical synthesis, offering advantages such as high selectivity and milder reaction conditions.
Microbial Biotransformations using Gluconobacter Species (e.g., Gluconobacter oxydans)
The bacterium Gluconobacter oxydans is known for its ability to perform regioselective oxidation of polyols and sugars. researchgate.netresearchgate.net This capability has been harnessed in the context of this compound, which serves as a substrate for this microorganism. G. oxydans can catalyze the regioselective oxidation of this compound to produce 6-(2-hydroxyethyl)amino-6-deoxy-α-L-sorbofuranose. researchgate.net This biotransformation is a key step in the synthesis of the antidiabetic drug Miglitol. researchgate.net
This chemoenzymatic approach, combining a chemical synthesis of the starting material followed by a specific enzymatic oxidation, highlights the power of integrating chemical and biological methods to achieve efficient and selective synthesis of complex molecules. researchgate.net
Synthesis of Chemically Modified Analogues and Derivatives
Chemical modification of this compound opens up avenues for the creation of novel derivatives with diverse properties and potential applications.
The secondary amine group in this compound provides a reactive site for the introduction of various substituents. A common approach to synthesizing N-substituted derivatives involves the reductive amination of glucose with a primary amine, followed by catalytic reduction. nih.gov This method can be adapted to introduce a range of alkyl and other functional groups at the nitrogen atom.
For example, N-(n-propyl)-, N-(n-butyl)-, and N-(n-amyl)-N-dithiocarboxy-D-glucamine have been synthesized by first reacting the corresponding n-alkylamine with glucose, followed by high-pressure catalytic reduction to form the N-alkyl glucamine. The resulting secondary amine is then reacted with carbon disulfide to yield the dithiocarboxy derivative. nih.gov This multi-step synthesis allows for the creation of a library of N-substituted glucitol derivatives with varying chain lengths and functionalities.
The synthesized N-substituted derivatives of this compound have been investigated for a variety of research applications.
Cadmium Antagonists: N-alkyl-N-dithiocarboxy-D-glucamine derivatives have been evaluated as antagonists for acute cadmium toxicity. nih.gov These compounds have shown the ability to protect against the lethal effects of cadmium and reduce its accumulation in the liver and kidneys. nih.gov They are also effective in mobilizing cadmium from metallothionein-bound sites. nih.gov
Glycosidase Inhibitors: The structural similarity of these derivatives to sugars makes them interesting candidates for the development of glycosidase inhibitors. nih.gov N-substitution can influence the inhibitory activity and specificity of the molecule. nih.gov
Plant Growth and Nutrient Absorption: Glucose and its derivatives can act as signaling molecules in plants, influencing growth and nutrient uptake. mdpi.com While the direct application of N-substituted this compound in this area is less explored, the study of related sugar derivatives provides a basis for future research.
Advanced Structural Elucidation and Characterization Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "1-Deoxy-1-(hydroxyethylamino)-D-glucitol," providing detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule in solution.
Connectivity Analysis: One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial assessment of the molecular structure. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling patterns. For "this compound," the spectrum would show distinct signals for the protons on the glucitol backbone and the hydroxyethylamino side chain. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are then employed to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, allowing for the tracing of the entire spin system of the glucitol and hydroxyethyl (B10761427) moieties. The HSQC spectrum correlates each proton to its directly attached carbon, confirming the carbon skeleton. Further connectivity information can be obtained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal long-range couplings between protons and carbons (typically 2-3 bonds), helping to connect the hydroxyethylamino group to the C1 position of the glucitol chain.
Conformational Analysis: The preferred conformation of the flexible acyclic glucitol chain can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity, providing insights into the spatial arrangement of the molecule. For "this compound," NOE correlations can help determine the relative orientation of the hydroxyl groups along the glucitol backbone and the folding of the chain. The magnitude of the vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can also be used to estimate the dihedral angles between adjacent protons using the Karplus equation, further refining the conformational model of the molecule in solution.
Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts Below is a table of predicted NMR chemical shifts for "this compound." Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C1 | 54.5 | 2.8 - 3.2 (m) |
| C2 | 72.8 | 3.6 - 3.9 (m) |
| C3 | 73.5 | 3.6 - 3.9 (m) |
| C4 | 71.9 | 3.6 - 3.9 (m) |
| C5 | 70.2 | 3.6 - 3.9 (m) |
| C6 | 63.8 | 3.6 - 3.9 (m) |
| C1' (N-CH₂) | 51.0 | 2.8 - 3.2 (m) |
| C2' (CH₂-OH) | 60.5 | 3.7 - 4.0 (m) |
Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling (e.g., MALDI-MS)
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of "this compound" and for identifying and quantifying any impurities.
Molecular Confirmation: The calculated molecular weight of "this compound" (C₈H₁₉NO₆) is 225.24 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate the molecular ion, often as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. For "this compound," the expected m/z values would be approximately 226.1285 for [M+H]⁺ and 248.1104 for [M+Na]⁺.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information. The fragmentation pattern of N-substituted glucamines typically involves cleavage of the C-C bonds of the glucitol chain and the C-N bond. nih.gov Common fragment ions would correspond to the loss of water molecules from the polyol chain and cleavage of the hydroxyethylamino group.
Impurity Profiling: MS, particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), is highly effective for impurity profiling. ijnrd.org This allows for the detection and identification of impurities that may be present from the starting materials, by-products of the synthesis, or degradation products. For example, unreacted starting materials such as D-glucose or ethanolamine (B43304), or over-reacted products, could be identified by their specific molecular weights and fragmentation patterns. MALDI-MS is also a valuable tool for the analysis of sugar alcohols and can be used to analyze the sample directly with minimal preparation. nih.govacs.org
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in "this compound." The FTIR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of its chemical bonds.
For "this compound," the FTIR spectrum would be expected to show the following characteristic absorption bands:
O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the numerous hydroxyl (-OH) groups in the molecule. nih.govresearchgate.net
C-H Stretching: Absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl chain. researchgate.net
N-H Stretching: A moderate absorption band in the region of 3300-3500 cm⁻¹, which may be overlapped by the broad O-H band.
C-O Stretching: Strong absorption bands in the fingerprint region, typically between 1000 and 1260 cm⁻¹, corresponding to the stretching vibrations of the C-O bonds of the alcohol functional groups. nih.gov
C-N Stretching: A medium to weak absorption band in the region of 1020-1250 cm⁻¹.
Interactive Data Table: Expected FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |
| N-H (Amine) | Stretching | 3300-3500 | Moderate |
| C-H (Alkane) | Stretching | 2850-3000 | Medium to Strong |
| C-O (Alcohol) | Stretching | 1000-1260 | Strong |
| C-N (Amine) | Stretching | 1020-1250 | Weak to Medium |
Chromatographic Assessment of Purity and Reaction Progression (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis.
Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method for qualitatively monitoring the progress of a chemical reaction. nih.gov For the synthesis of "this compound" from D-glucose and ethanolamine, TLC can be used to track the disappearance of the starting materials and the appearance of the product. By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress of the reaction can be visualized. nih.gov Due to the high polarity of the compound, a polar stationary phase like silica (B1680970) gel and a relatively polar mobile phase would be used. researchgate.net Visualization can be achieved using a variety of staining agents that react with carbohydrates, such as a potassium permanganate (B83412) solution or a ceric ammonium (B1175870) molybdate (B1676688) stain.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative assessment of purity and the separation of the target compound from any impurities. For a polar compound like "this compound," several HPLC modes can be employed. A reverse-phase (RP) HPLC method using a C18 column with a highly aqueous mobile phase is a common approach. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable technique for the separation of highly polar compounds. The use of a detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary if the compound lacks a UV chromophore. When coupled with a mass spectrometer (LC-MS), HPLC can provide both separation and identification of the components in a mixture, making it a powerful tool for purity analysis and impurity profiling. metabolomicsworkbench.org
No Scientific Data Available for this compound's Biochemical Interactions
Following a comprehensive search of available scientific literature, no research data was found pertaining to the specific biochemical interactions of the compound this compound as outlined in the requested article structure. The investigation into substrate transport inhibition, including competitive inhibition of galactitol efflux and specificity in sugar transport pathways, yielded no results for this particular compound.
Similarly, searches for enzyme-compound interaction and kinetic studies, including its role as a deoxy sugar analogue, its kinetic analysis with key glycolytic enzymes (Phosphoglucose Isomerase, Phosphofructokinase, Glucitol Dehydrogenase), and any examination of allosteric effects on enzyme activity, did not provide any specific findings related to this compound.
Therefore, it is not possible to generate an article that is both scientifically accurate and strictly adheres to the provided outline due to the absence of published research on these aspects of this compound.
Biochemical Interactions and Elucidation of Biological Mechanisms
Role as a Research Tool in Carbohydrate Metabolism Pathways
There is currently no available scientific literature detailing the use of 1-Deoxy-1-(hydroxyethylamino)-D-glucitol as a specific research tool for investigating carbohydrate metabolism pathways such as glycolysis, gluconeogenesis, or the pentose (B10789219) phosphate (B84403) pathway. While deoxy sugars, in general, are sometimes utilized as inhibitors or probes in metabolic studies, no such applications have been documented for this specific compound.
Studies on Non-Enzymatic Glycation Reactions
Scientific literature lacks information regarding the involvement of this compound in non-enzymatic glycation reactions with aminophospholipids.
Formation of Amadori Products from Aminophospholipids
No studies have been found that investigate or document the formation of Amadori products resulting from the reaction between this compound and aminophospholipids such as phosphatidylethanolamine (B1630911) or phosphatidylserine.
Characterization of Glycated Lipid Structures in Model Systems
There is no available research on the characterization of glycated lipid structures formed specifically from the interaction of this compound with aminophospholipids in model membrane systems.
Impact of Glycation on Biochemical Membrane Properties
Due to the absence of studies on the formation of glycated lipids with this compound, there is consequently no data on the impact of such specific glycation events on the biochemical properties of cell membranes, such as fluidity, permeability, or the function of membrane-bound proteins.
Application in In Vitro and Model Organism Studies for Fundamental Biological Processes
A comprehensive review of the scientific literature reveals no published studies detailing the application of this compound in in vitro cell culture systems or its use in model organisms to investigate fundamental biological processes. Consequently, there are no research findings to report regarding its effects on cellular signaling, gene expression, or developmental biology in these contexts.
Analytical Methodologies for Quantification and Detection in Complex Matrices
Development of Chromatographic Methods (e.g., HPLC) for Compound Separation and Analysis
The quantification of 1-Deoxy-1-(hydroxyethylamino)-D-glucitol, a polar and non-volatile compound, in complex biological or environmental samples necessitates robust separation techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this and structurally related compounds.
Reverse-phase (RP) HPLC is a frequently employed mode for such analyses. A typical method involves a C18 column, which separates compounds based on their hydrophobicity. However, due to the high polarity of this compound, retention on a standard C18 column can be minimal. To overcome this, specialized columns or mobile phase modifications are used. For instance, a reverse-phase column with low silanol (B1196071) activity can provide better peak shape and reproducibility. sielc.com
A common mobile phase for separating similar glucitol derivatives consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like water with a modifier like phosphoric acid or formic acid for mass spectrometry applications. sielc.comsielc.com A gradient elution, where the concentration of the organic solvent is increased over time, is often used to ensure the elution of all components in the sample and to achieve optimal separation.
Table 1: Illustrative HPLC Method Parameters for Analysis
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV (210 nm) or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Pre-Column Derivatization Strategies for Enhanced Detection Sensitivity and Selectivity
Due to the lack of a strong chromophore or fluorophore in its structure, detecting this compound at low concentrations using standard UV-Vis or fluorescence detectors is challenging. libretexts.org Pre-column derivatization is a strategy used to chemically modify the analyte before HPLC analysis to enhance its detectability and improve its chromatographic properties. libretexts.orgshimadzu.com This involves reacting the analyte with a derivatizing reagent to attach a tag that is easily detectable.
Selection and Optimization of Derivatization Reagents (e.g., 9-fluorenylmethyl chloroformate)
The secondary amine group in this compound is a suitable target for derivatization. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely used derivatization reagent for primary and secondary amines. shimadzu.comjascoinc.com The reaction of FMOC-Cl with the amine group attaches a highly fluorescent fluorenylmethoxycarbonyl group to the molecule. nih.govnih.gov
The optimization of the derivatization reaction is critical and involves adjusting several parameters to ensure a complete and reproducible reaction.
Key Optimization Parameters:
pH: The reaction is typically carried out in a basic medium, such as a borate (B1201080) buffer (pH 9-10), to ensure the amine group is deprotonated and nucleophilic. chem-soc.si
Reagent Concentration: A molar excess of FMOC-Cl is used to drive the reaction to completion.
Reaction Time and Temperature: The reaction is generally rapid and can often be completed at room temperature within minutes. shimadzu.com However, specific conditions may be optimized to ensure full derivatization without degradation. nih.gov
Removal of Excess Reagent: After the reaction, any excess, unreacted FMOC-Cl must be quenched or removed to prevent it from interfering with the chromatographic analysis.
Impact of Derivatization on Chromatographic Retention and Spectrometric Response
The addition of the large, non-polar FMOC group to the this compound molecule has significant effects on its analytical behavior.
Chromatographic Retention: The derivatized product is substantially more hydrophobic than the original compound. libretexts.org This leads to a significant increase in retention time on a reverse-phase HPLC column, moving the analyte's peak away from the void volume where unretained, polar matrix components elute. This improved retention can also lead to better separation from other interfering substances in the sample. nih.gov
Spectrometric Response: The primary benefit of FMOC derivatization is the dramatic enhancement in detection sensitivity. The fluorenyl group is a strong fluorophore, allowing for highly sensitive detection using a fluorescence detector (FLD), with excitation typically around 266 nm and emission at 305 nm. jascoinc.com Furthermore, the introduction of a readily ionizable group can enhance the response in mass spectrometry (MS), particularly in electrospray ionization (ESI) mode, leading to lower detection limits. nih.govnih.gov The derivatization can increase the signal response by orders of magnitude. nih.gov
Table 2: Comparison of Analytical Properties Before and After FMOC Derivatization
| Property | Before Derivatization | After Derivatization with FMOC |
| Chromatographic Retention (RP-HPLC) | Low (elutes near void volume) | High (increased retention time) |
| UV-Vis Detection | Poor (no significant chromophore) | Moderate (absorption from FMOC group) |
| Fluorescence Detection | None | Strong (highly fluorescent) |
| Mass Spectrometry (ESI+) Response | Low | Enhanced ionization efficiency |
Validation of Analytical Methods for Accuracy, Precision, and Linearity
Once an analytical method is developed, it must be validated to ensure that it is reliable, reproducible, and fit for its intended purpose. gavinpublishers.com Method validation is a regulatory requirement in many fields and involves evaluating several key performance parameters.
Accuracy: This parameter assesses the closeness of the measured value to the true value. It is typically determined by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. gavinpublishers.com For pharmaceutical analysis, recovery is often expected to be within 98-102%. gavinpublishers.com
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. Linearity is evaluated by analyzing a series of standards of varying concentrations. The data are then plotted (response vs. concentration), and a linear regression analysis is performed. The correlation coefficient (r²) is expected to be close to 1.000.
Table 3: Typical Validation Parameters and Acceptance Criteria
| Parameter | Measurement | Typical Acceptance Criterion |
| Accuracy | Percent Recovery of Spiked Samples | 98.0% - 102.0% |
| Precision (Repeatability) | %RSD for ≥6 Replicates | ≤ 2% |
| Linearity | Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | ≥ 10 |
| Specificity | Peak Purity / Resolution from Interferences | No co-eluting peaks at the analyte's retention time |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Deoxy-1-(hydroxyethylamino)-D-glucitol, and how can yield and purity be maximized?
- Methodological Answer : Two primary approaches are documented for analogous glucitol derivatives:
- Catalytic hydrogenation : Use of Raney nickel for desulfurization of thio-glucose precursors, though excess catalyst may lead to side reactions (e.g., acetyl group removal), requiring reacetylation .
- Radical-mediated reduction : Reduction of glucopyranosyl chloride derivatives with AIBN and tributyltin hydride under reflux, which avoids metal catalyst complications but requires strict control of reaction conditions .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- NMR : Use H and C NMR to confirm stereochemistry and substitution patterns. For example, the hydroxyethylamino group’s protons resonate at δ 2.5–3.5 ppm, while glucitol backbone signals appear in the δ 3.0–4.0 ppm range .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., observed m/z 225.24 for [M+H]) and detect impurities .
- X-ray Crystallography : For absolute configuration confirmation, crystallize the compound and solve its structure, though challenges in crystallization may require co-crystallization agents .
Advanced Research Questions
Q. What analytical challenges arise in assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., oxidized or hydrolyzed derivatives) can be identified via LC-MS .
- pH Sensitivity : The compound may undergo hydrolysis in acidic conditions (pH < 3) or oxidation in alkaline media (pH > 9). Buffered solutions (pH 5–7) are recommended for long-term storage .
Q. How does the hydroxyethylamino substituent influence the compound’s interactions in biochemical assays, such as enzyme inhibition studies?
- Methodological Answer :
- Enzyme Binding : The hydroxyethyl group enhances hydrogen bonding with active sites, as seen in analogues like Miglitol Impurity A, which inhibit glycosidases .
- Fluorogenic Assays : Modify assays using fluorogenic substrates (e.g., pyridylamino-dextrin) to track real-time interactions with enzymes like phosphorylase kinase .
Q. What strategies resolve enantiomeric impurities during the synthesis of this compound?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., bislactim ethers) during aldol additions to enforce stereochemical control, reducing post-synthetic purification needs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
